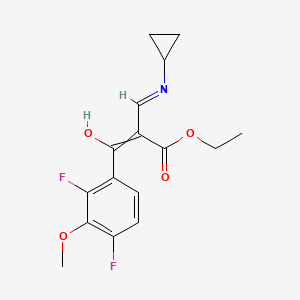
Ethyl-3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate typically involves the following steps:
Formation of the acrylate backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and an active methylene compound in the presence of a base.
Introduction of the cyclopropylamino group: This step involves the reaction of the acrylate intermediate with cyclopropylamine under controlled conditions.
Incorporation of the difluoro-methoxybenzoyl group: This can be done through a Friedel-Crafts acylation reaction using 2,4-difluoro-3-methoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the acrylate moiety, converting it to the corresponding alcohol.
Substitution: The difluoro-methoxybenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of alcohols and reduced acrylate derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Agriculture: It can be used as a precursor for the synthesis of agrochemicals.
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate would depend on its specific application. For instance, as a drug candidate, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The difluoro-methoxybenzoyl group may enhance its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(cyclopropylamino)-2-(benzoyl)acrylate: Lacks the difluoro and methoxy substituents, which may affect its reactivity and biological activity.
Methyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Uniqueness
The presence of the difluoro and methoxy groups in (Z)-ethyl 3-(cyclopropylamino)-2-(2,4-difluoro-3-methoxybenzoyl)acrylate imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-difluoro-3-methoxyphenyl)-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4/c1-3-23-16(21)11(8-19-9-4-5-9)14(20)10-6-7-12(17)15(22-2)13(10)18/h6-9,20H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXFDZLRWLNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)F)OC)F)O)C=NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














